molecular formula C20H25NO2 B14670378 4-{3-[2-(Phenoxymethyl)phenyl]propyl}morpholine CAS No. 38247-80-2

4-{3-[2-(Phenoxymethyl)phenyl]propyl}morpholine

Cat. No.: B14670378
CAS No.: 38247-80-2
M. Wt: 311.4 g/mol
InChI Key: YLXTVVBWMJYPGN-UHFFFAOYSA-N
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Description

It is primarily known for its use as a local anesthetic . The compound is characterized by its morpholine ring, which is substituted with a phenoxymethylphenylpropyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{3-[2-(Phenoxymethyl)phenyl]propyl}morpholine involves several steps. One common method starts with the reaction of dry sodium phenolate with methylisobutyl ketone at 110°C. This mixture is then treated with γ-(4-chloromethylphenyl)propyl chloride, followed by the addition of morpholine under reflux conditions at 140°C for 24 hours. The final product is obtained after crystallization from n-heptane .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-{3-[2-(Phenoxymethyl)phenyl]propyl}morpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-{3-[2-(Phenoxymethyl)phenyl]propyl}morpholine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{3-[2-(Phenoxymethyl)phenyl]propyl}morpholine involves its interaction with cellular membranes and ion channels. It exerts its anesthetic effects by inhibiting the transmission of nerve impulses, likely through the blockade of sodium channels. This results in a temporary loss of sensation in the targeted area .

Comparison with Similar Compounds

Similar Compounds

    Lidocaine: Another local anesthetic with a similar mechanism of action but different chemical structure.

    Articaine: Known for its rapid onset and short duration of action.

    Bupivacaine: A long-acting anesthetic used in various medical procedures.

Uniqueness

4-{3-[2-(Phenoxymethyl)phenyl]propyl}morpholine is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Its morpholine ring and phenoxymethylphenylpropyl group contribute to its efficacy and safety profile as a local anesthetic .

Properties

CAS No.

38247-80-2

Molecular Formula

C20H25NO2

Molecular Weight

311.4 g/mol

IUPAC Name

4-[3-[2-(phenoxymethyl)phenyl]propyl]morpholine

InChI

InChI=1S/C20H25NO2/c1-2-10-20(11-3-1)23-17-19-8-5-4-7-18(19)9-6-12-21-13-15-22-16-14-21/h1-5,7-8,10-11H,6,9,12-17H2

InChI Key

YLXTVVBWMJYPGN-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCCC2=CC=CC=C2COC3=CC=CC=C3

Origin of Product

United States

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